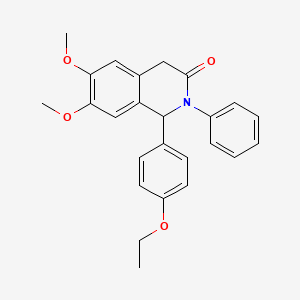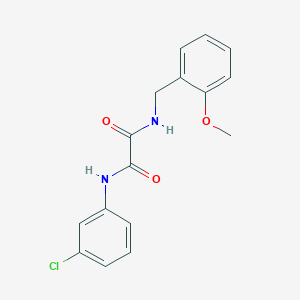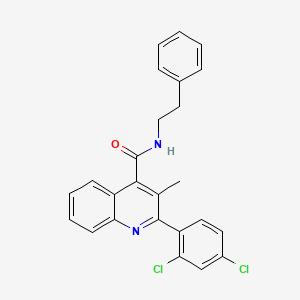
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that belongs to the class of isoquinolinone derivatives. It has been found to possess a range of biological activities, including antitumor, antifungal, and antiviral properties.
Applications De Recherche Scientifique
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its biological activities. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
Mécanisme D'action
The mechanism of action of 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects
Studies have shown that 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone can affect a range of biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively. It may also modulate the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is its broad spectrum of biological activities. It can be used to study the mechanisms of action of antitumor, antifungal, and antiviral agents. However, one of the limitations is that the compound may have toxic effects on normal cells at high concentrations. Careful dose-response studies are therefore necessary to determine the optimal concentration for each experimental system.
Orientations Futures
There are several future directions for research on 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of analogs with improved potency and selectivity for specific biological targets. Another direction is the investigation of the compound's potential as a therapeutic agent in animal models of cancer, fungal infections, and viral diseases. Further studies are also needed to elucidate the compound's mechanism of action and its effects on normal cells.
Méthodes De Synthèse
The synthesis of 1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone has been reported in the literature. One of the most commonly used methods involves the condensation of 4-ethoxybenzaldehyde with 2-phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with acetic anhydride to yield the final compound.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-4-30-20-12-10-17(11-13-20)25-21-16-23(29-3)22(28-2)14-18(21)15-24(27)26(25)19-8-6-5-7-9-19/h5-14,16,25H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCHLQWNMRVQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-6,7-dimethoxy-2-phenyl-1,4-dihydro-3(2H)-isoquinolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)

![N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]](/img/structure/B5216087.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5216115.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)

![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)


![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)
